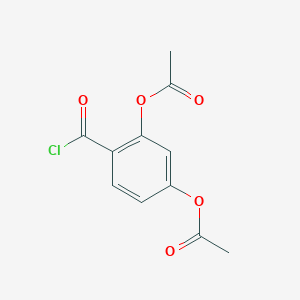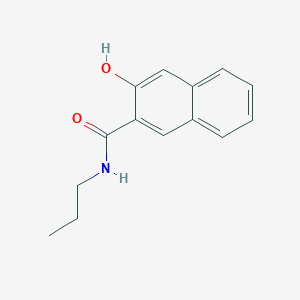
(+)-Demethoxyexcelsin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Demethoxyexcelsin is a naturally occurring compound found in certain plant species. It is known for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields of scientific research due to its potential therapeutic properties and its role in plant biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Demethoxyexcelsin typically involves several steps, starting from readily available starting materials. The synthetic route may include:
Formation of the core structure: This involves the construction of the basic skeleton of the compound through a series of organic reactions such as aldol condensation, cyclization, and reduction.
Functional group modifications: Introduction of specific functional groups to achieve the desired chemical structure. This may involve reactions like methylation, hydroxylation, and demethylation.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch processing: Conducting the synthesis in large reactors with controlled temperature, pressure, and reaction time.
Continuous flow synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification and quality control: Employing advanced purification techniques and rigorous quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
(+)-Demethoxyexcelsin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
(+)-Demethoxyexcelsin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying organic reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential role in plant biochemistry and its effects on plant growth and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (+)-Demethoxyexcelsin involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate cellular signaling pathways.
Enzyme inhibition: Inhibiting the activity of certain enzymes involved in metabolic processes.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress in cells.
相似化合物的比较
(+)-Demethoxyexcelsin can be compared with other similar compounds, such as:
Excelsin: A related compound with similar structural features but different functional groups.
Demethoxyexcelsin analogs: Compounds with slight modifications to the chemical structure of this compound, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which distinguish it from other similar compounds.
属性
CAS 编号 |
50696-38-3 |
|---|---|
分子式 |
C21H20O7 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
6-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C21H20O7/c1-22-17-5-12(6-18-21(17)28-10-27-18)20-14-8-23-19(13(14)7-24-20)11-2-3-15-16(4-11)26-9-25-15/h2-6,13-14,19-20H,7-10H2,1H3/t13-,14-,19+,20+/m1/s1 |
InChI 键 |
FHVJDYZMZCJFRZ-NSMLZSOPSA-N |
手性 SMILES |
COC1=CC(=CC2=C1OCO2)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC6=C(C=C5)OCO6 |
规范 SMILES |
COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC6=C(C=C5)OCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


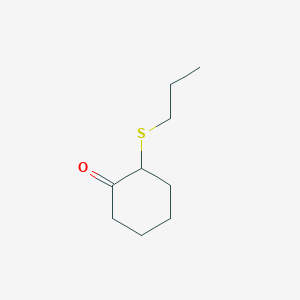
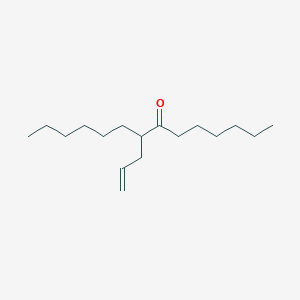

plumbane](/img/structure/B14659800.png)
![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)
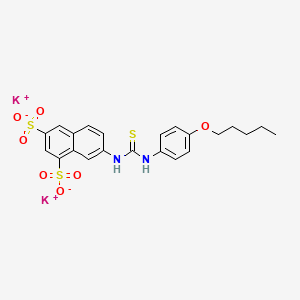
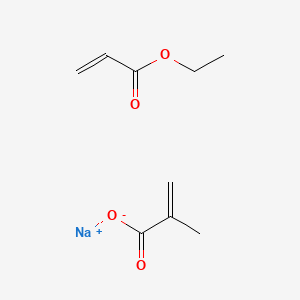
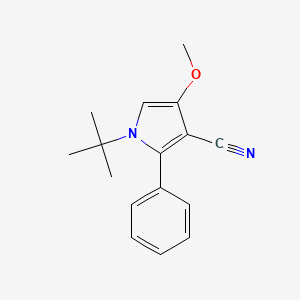
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)
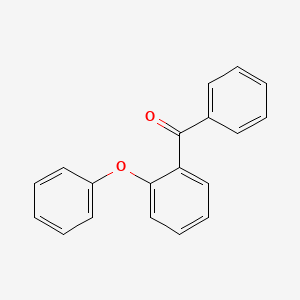
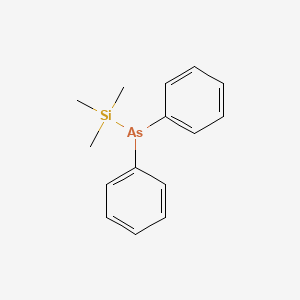
![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
